molecular formula C17H14N2O4S B14337066 4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid

4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid

Cat. No.: B14337066
M. Wt: 342.4 g/mol
InChI Key: DGWOGCWQEQADLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazine ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy group: This step often involves hydroxylation reactions under specific conditions.

    Acetylation: The acetyl group is introduced using acetylating agents.

    Amidation: The final step involves the formation of the amide bond between the benzothiazine derivative and benzoic acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: This reaction can break down the compound into its constituent parts.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid can be compared with other benzothiazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H14N2O4S/c20-15(18-11-7-5-10(6-8-11)17(22)23)9-14-16(21)19-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,18,20)(H,19,21)(H,22,23)

InChI Key

DGWOGCWQEQADLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.